molecular formula C17H20N4O B6976141 N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine

N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine

Cat. No.: B6976141
M. Wt: 296.37 g/mol
InChI Key: FVLIARCEZSOJAJ-UHFFFAOYSA-N
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Description

N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine is a synthetic organic compound that features a triazole ring and a naphthalene moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of both triazole and naphthalene groups suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-21-19-12-15(20-21)11-18-10-13-8-14-6-4-5-7-16(14)17(9-13)22-2/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLIARCEZSOJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)CNCC2=CC3=CC=CC=C3C(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine typically involves multi-step organic synthesis. One common approach includes:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 2-ethyl-1H-1,2,3-triazole can be prepared by reacting ethyl azide with propargyl alcohol under copper(I) catalysis (CuAAC reaction).

  • Attachment of the Naphthalene Moiety: : The 4-methoxynaphthalene-2-carbaldehyde can be synthesized separately and then coupled with the triazole derivative. This step often involves a reductive amination reaction where the aldehyde group of the naphthalene derivative reacts with the amine group of the triazole derivative in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylene bridge connecting the triazole and naphthalene moieties. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the triazole ring or the naphthalene moiety. Hydrogenation using palladium on carbon (Pd/C) can reduce double bonds or nitro groups if present.

  • Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the methoxy group. Reagents like bromine or nitric acid can introduce halogen or nitro groups, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or reduced triazole derivatives

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving triazole or naphthalene-binding sites. It may also serve as a ligand in the development of new pharmaceuticals.

Medicine

Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where triazole or naphthalene derivatives have shown efficacy.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the naphthalene moiety.

Mechanism of Action

The mechanism of action of N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine involves its interaction with molecular targets through its triazole and naphthalene groups. The triazole ring can coordinate with metal ions or participate in hydrogen bonding, while the naphthalene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine
  • N-[(2-ethyltriazol-4-yl)methyl]-1-(4-hydroxynaphthalen-2-yl)methanamine
  • N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-1-yl)methanamine

Uniqueness

Compared to similar compounds, N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxynaphthalen-2-yl)methanamine is unique due to the specific positioning of the methoxy group on the naphthalene ring and the ethyl group on the triazole ring. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

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